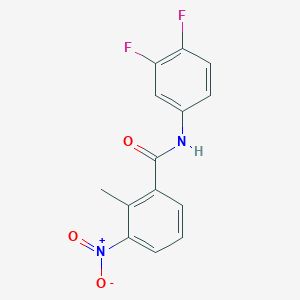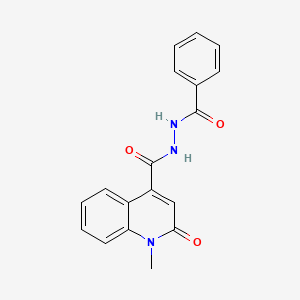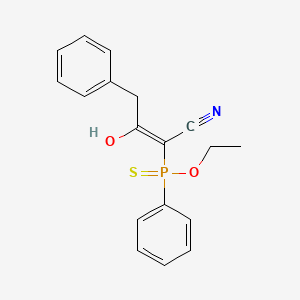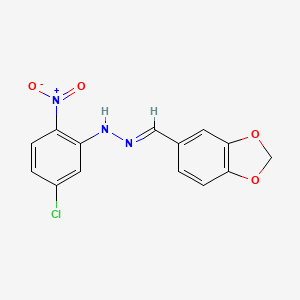![molecular formula C13H17NOS B5754454 N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has gained attention as a potential anticancer drug due to its ability to selectively inhibit cancer cell growth.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide works by binding to the DNA in the nucleolus and preventing RNA polymerase I from transcribing ribosomal RNA. This results in the inhibition of ribosome biogenesis and the induction of DNA damage response pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It induces DNA damage response pathways, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits ribosome biogenesis, which is essential for cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide has several advantages for lab experiments. It has been shown to be effective against various types of cancer cells, making it a promising candidate for further research. It also has a well-defined mechanism of action, which makes it easier to study. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have limited efficacy against certain types of cancer. It also has potential off-target effects, which could limit its usefulness in certain contexts.
Orientations Futures
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include this compound. It has been shown to be effective in combination with other anticancer drugs, such as gemcitabine and cisplatin. Another area of interest is the identification of biomarkers that can predict the efficacy of this compound in different types of cancer. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, further research is needed to understand the potential off-target effects of this compound and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide involves the reaction of 2-bromo-5-chlorothiophene with N-(1-cyclohexen-1-yl)ethylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-amino-5-methylthiophene-3-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit the growth of cancer cells by targeting RNA polymerase I transcription, which is overactive in many types of cancer. This compound has been found to be effective against various types of cancer cells, including breast, ovarian, and pancreatic cancer cells.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(12-7-4-10-16-12)14-9-8-11-5-2-1-3-6-11/h4-5,7,10H,1-3,6,8-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRYBKPECQKMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)


![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)


![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)

